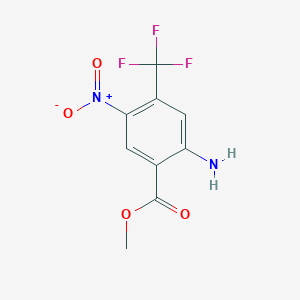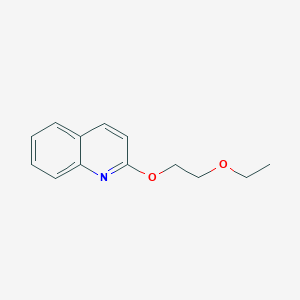![molecular formula C24H24N4 B2821438 2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896804-90-3](/img/structure/B2821438.png)
2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can participate in a variety of chemical reactions, particularly those involving the pyrazole and pyrimidine rings. The exact reactions this compound can undergo would depend on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazolo[1,5-a]pyrimidines generally have good solubility in green solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques
Research in the field has developed methods for synthesizing pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are evaluated for antimicrobial and anti-inflammatory activities. Multi-component cyclo-condensation reactions utilizing microwave techniques in aqueous media have been employed to prepare these compounds efficiently (Kendre, Landge, & Bhusare, 2015).
Biological Activities
New series of heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents have been synthesized, indicating the potential for diverse biological applications (Azab, Youssef, & El-Bordany, 2013). Furthermore, studies on 1H-pyrazole derivatives containing an aryl sulfonate moiety have demonstrated significant anti-inflammatory activity, underscoring the therapeutic potential of these compounds (Kendre, Landge, Jadhav, & Bhusare, 2013).
Molecular Structure Analysis
Spectral and Theoretical Investigations
Combined experimental and theoretical studies have been conducted on biologically important pyrazole-4-carboxylic acid derivatives. Techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction have been utilized for characterizing these compounds, contributing to a better understanding of their structural properties and potential biological activities (Viveka et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
11-methyl-10-phenyl-N-(1-phenylethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-16(18-10-5-3-6-11-18)25-23-20-14-9-15-21(20)26-24-22(17(2)27-28(23)24)19-12-7-4-8-13-19/h3-8,10-13,16,25H,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFAKGBFTYLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
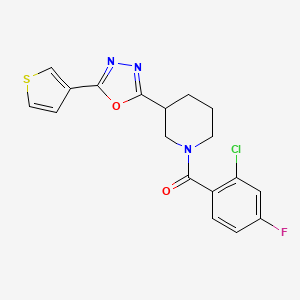

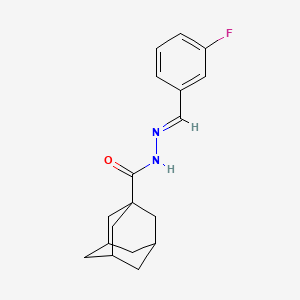
![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
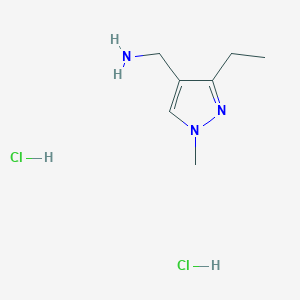
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

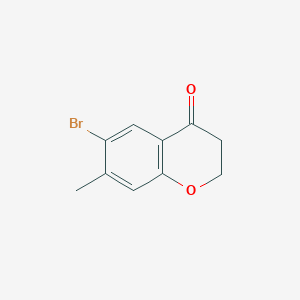
![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)
